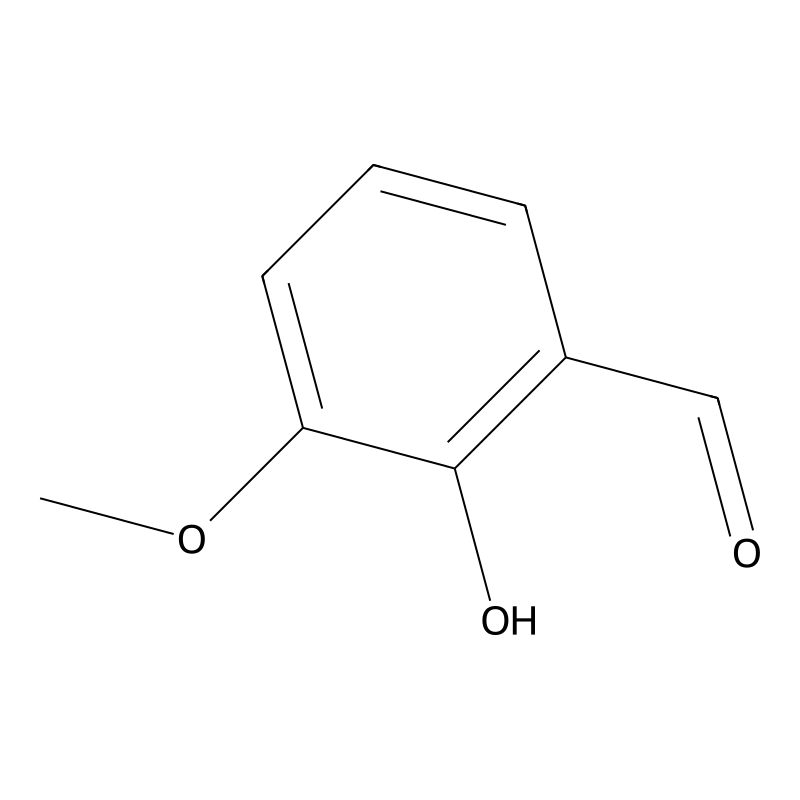

o-Vanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

o-Vanillin vs vanillin isomer differences

Chemical Profile and Properties

The core difference between these isomers lies in the position of the hydroxyl (-OH) group on the benzene ring, which significantly influences their physical, chemical, and biological properties [1] [2].

Table 1: Fundamental Characteristics of this compound and Vanillin (p-Vanillin)

| Property | This compound (2-hydroxy-3-methoxybenzaldehyde) | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

|---|---|---|

| IUPAC Name | 2-Hydroxy-3-methoxybenzaldehyde [1] | 4-Hydroxy-3-methoxybenzaldehyde [2] |

| Appearance | Yellow, fibrous solid [1] | White solid [2] |

| Melting Point | 40–42 °C [1] | 81 °C [2] |

| Boiling Point | 265–266 °C [1] | 285 °C [2] |

| Primary Source | Present in extracts/oils of many plants; not a major food additive [1] | Primary component of vanilla bean extract; also produced synthetically [2] [3] |

| Safety Profile (GHS) | Danger; H302, H315, H317, H318, H319, H335 [1] | Warning; H302, H317, H319 [2] |

| LD50 (Mice, Oral) | 1330 mg/kg [1] | Information not specified in sources |

Biological and Pharmacological Activities

The positional isomerism leads to distinct biological interactions and potential applications.

Table 2: Comparison of Biological Activities and Research Applications

| Aspect | This compound | Vanillin (p-Vanillin) |

|---|---|---|

| Mutagenic Properties | Potent comutagen (enhances mutation in E. coli) [1]. | Not characterized as a comutagen; widely used as a safe flavoring [2]. |

| Antimicrobial Activity | Moderate antifungal and antibacterial properties [1]. | Known to have antioxidant and antimicrobial activities [4]. |

| Coordination Chemistry | Acts as a mononegative tridentate ligand with Mn(II) and Co(II) ions [5] [6]. | Behaves as a mononegative bidentate ligand with the same metal ions [5] [6]. |

| Primary Research Uses | Study of mutagenesis; synthetic precursor for pharmaceuticals (e.g., antiandrogen Pentomone) [1]. | Predominant flavor compound; studies in biosynthesis and biotechnological production [2] [7] [4]. |

Analytical Differentiation and Experimental Protocols

Due to their structural similarity, specific methods are required to distinguish and quantify these isomers.

Experimental Protocol: Differentiation via Briggs-Rauscher Oscillating System

This method exploits the different kinetic effects the isomers have on an oscillating chemical reaction [8].

- Objective: To identify and quantify this compound and vanillin based on their perturbation effects on a Briggs-Rauscher (BR) oscillating reaction.

- Reagents and Setup:

- Prepare the macrocyclic Ni-complex, NiL2, as the catalyst, where L is 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene [8].

- Prepare standard solutions of this compound and vanillin in the concentration range of 2.5 × 10⁻⁶ mol/L to 4 × 10⁻⁵ mol/L [8].

- Set up the active Briggs-Rauscher reaction system according to standard protocols with the Ni-complex catalyst.

- Procedure:

- Introduce equal amounts of a standard or sample solution into the active BR system.

- Measure the inhibition time (t_in), which is the period for which the oscillations cease after the addition of the analyte.

- Repeat the process for all standard concentrations of both isomers.

- Data Analysis:

- Plot the inhibition time (t_in) against the concentration of the standard for both this compound and vanillin.

- The system produces two distinct, linear regression curves for the isomers, allowing for their identification and quantification. This compound consistently produces a longer inhibition time than vanillin at the same concentration [8].

The following diagram illustrates the experimental workflow for this analytical method:

Experimental workflow for differentiating vanillin isomers using the Briggs-Rauscher oscillating system.

Synthesis of Metal Complexes

The different coordination behaviors of these isomers can be used to synthesize and characterize distinct metal complexes, which is relevant for drug development [5].

- Synthesis of Hydrazone Ligands:

- React 2-hydrazinyl-2-oxo-N-phenylacetamide separately with this compound and vanillin to produce the respective hydrazone ligands (denoted as H2L1 from vanillin and H2L2 from this compound) [5].

- Synthesis of Metal Complexes:

- Add an ethanolic solution of the hydrazone ligand (H2L1 or H2L2) to an aqueous solution of metal salt (e.g., Mn(II) or Co(II) chloride) in a molar ratio of approximately 2:1 (ligand to metal).

- Adjust the pH to 7-8 using a sodium acetate solution and reflux the mixture for several hours.

- Cool the solution; the formed complexes can be filtered, washed, and dried [5].

- Characterization:

- Elemental Analysis: Confirm the composition [5].

- IR Spectroscopy: this compound-based ligand (H2L2) coordinates as a tridentate ligand, while vanillin-based (H2L1) acts as a bidentate ligand. This is evident from the shifts in vibrational frequencies of the C=O, C=N, and C-O groups [5].

- Magnetic Measurements & UV-Vis Spectroscopy: Confirm the octahedral geometry around the metal center in both cases [5].

Conclusion

References

- 1. orththis compound [en.wikipedia.org]

- 2. Vanillin [en.wikipedia.org]

- 3. Vanillin vs Vanilla: Understanding the Differences and Uses [avidorganics.net]

- 4. Strategies for improving the production of bio-based vanillin [microbialcellfactories.biomedcentral.com]

- 5. Comparative studies on P-vanillin and O ... [sciencedirect.com]

- 6. Comparative studies on P-vanillin and O ... [ui.adsabs.harvard.edu]

- 7. Mimicking a natural pathway for de novo biosynthesis [nature.com]

- 8. Identification of Two Positional Isomers between Ortho ... [sciencedirect.com]

synthesis of o-Vanillin Schiff base ligands

Schiff Base Ligand Synthesis

The formation of a Schiff base ligand is a condensation reaction between the carbonyl group of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and a primary amine, resulting in a characteristic azomethine (C=N) linkage [1] [2].

General Reaction: The synthesis is typically performed by refluxing equimolar amounts of this compound and an amine in a suitable solvent like ethanol or methanol [3] [4]. A common procedure involves dissolving 0.01 mol of this compound and 0.01 mol of the chosen amine in 40-50 mL of ethanol. The mixture is stirred and refluxed for 1-4 hours, often with a catalytic amount of acetic acid [4]. The target ligand usually precipitates out upon cooling and is collected via filtration, then recrystallized from a suitable solvent [1] [4].

Example Amine Components: Different amines can be used to functionalize the ligand, influencing the properties of the resulting metal complexes [4]. The table below lists some amines used in synthesizing this compound and vanillin-derived Schiff bases.

Table 1: Selected Amine Precursors for this compound/Vanillin Schiff Base Ligands

| Amine Precursor | Reference / Application Context |

|---|---|

| 2-amino-4-chlorophenol | Novel tridentate ligand for Cu(II), Co(II), Ni(II) complexes [1] |

| N-phenyl-o-phenylenediamine | Ligand "VNP" for VO(IV), Co(II), Ni(II), Cu(II), Zn(II) complexes [3] |

| S-benzyldithiocarbazate | Precursor for organotin(IV) anticancer agents [5] |

| Various aromatic amines | Vanillin Schiff bases (SB-1 to SB-5) as antimicrobial agents [4] |

| para-aminobenzoic acid | Zinc complex with antioxidant and antifungal activity [6] |

The synthetic pathway from this compound and an amine to a Schiff base ligand and its subsequent metal complexation can be visualized as a two-step process.

Synthetic route for this compound Schiff base ligands and metal complexes

Complexation with Metal Ions

Schiff base ligands from this compound are excellent chelators, typically bonding to metal ions through the phenolic oxygen and the azomethine nitrogen, forming stable five- or six-membered chelate rings [1] [3].

General Procedure for Complexes: Metal complexes are synthesized by reacting the pre-formed Schiff base ligand with a metal salt in a 1:1 or 2:1 (ligand:metal) molar ratio in a solvent like ethanol [1] [3]. The reaction mixture is stirred and refluxed for several hours (e.g., 4-6 hours). The colored complex that precipitates is filtered, washed thoroughly with cold solvent, and dried [1].

Commonly Used Metal Salts: The choice of metal salt dictates the properties of the final complex [1] [3]. The table below lists salts used to create complexes with specific biological activities.

Table 2: Metal Salts and Resulting Complexes with Reported Bioactivities

| Metal Ion | Metal Salt Example | Reported Bioactivity of Complex |

|---|---|---|

| Cu(II) | Copper(II) chloride dihydrate | Antimicrobial, Anticancer, DNA binding [1] [3] |

| Co(II) | Cobalt(II) chloride hexahydrate | Antimicrobial, Cytotoxic (e.g., against MCF-7) [1] [2] |

| Ni(II) | Nickel(II) chloride hexahydrate | Antimicrobial [1] [3] |

| VO(IV) | Vanadyl sulfate / Vanadyl chloride | Antioxidant, DNA binding, Anticancer [3] |

| Zn(II) | Zinc acetate / Zinc chloride | Antioxidant, Antifungal [3] [6] |

| Organotin(IV) | Dimethyltin(IV) dichloride, Diphenyltin(IV) dichloride | Potent Cytotoxic activity [5] |

Characterization Techniques

A multi-technique approach is essential for confirming the structure of the synthesized ligands and their metal complexes.

Spectroscopic Methods:

- FT-IR Spectroscopy: Confirms the formation of the imine bond (C=N) by a sharp stretch around 1600-1620 cm⁻¹. A shift to lower wavenumbers in the complex indicates coordination via the azomethine nitrogen. Disappearance of the broad O-H stretch from the parent this compound is also observed [1] [5].

- NMR Spectroscopy (¹H & ¹³C): In the ¹H NMR spectrum, the azomethine proton (-CH=N-) appears as a singlet typically between δ 8.0 - 9.0 ppm. This signal may shift upon complexation [4].

- UV-Vis Spectroscopy: The ligand shows π→π* and n→π* transitions. Metal complexes often exhibit new bands due to charge transfer or d-d transitions, providing clues about the geometry [1] [3].

- Mass Spectrometry (HRMS/ESI-MS): Used to determine the exact molecular mass and confirm the proposed molecular formula of the ligand and complex [1] [3].

Other Key Techniques:

- Elemental Analysis (CHNS): Provides percentage composition of key elements, verifying purity and stoichiometry [1].

- Thermal Analysis (TGA/DTA): Assesses the thermal stability and decomposition pattern of the complexes, and can infer the presence of coordinated or lattice water molecules [1].

- Powder XRD: Offers information on the crystalline nature and phase purity of the bulk material [1].

- Single-Crystal XRD: The most definitive technique for determining the precise molecular structure, bond lengths, and coordination geometry [5].

Key Applications in Drug Development

The primary drive for synthesizing these complexes is their enhanced efficacy in various biomedical applications compared to the free ligands.

Antimicrobial Activity: this compound Schiff base metal complexes show promising results against various bacterial and fungal strains [1] [4]. For example, a study on vanillin Schiff bases against ESBL-producing E. coli showed zones of inhibition up to 16.6 mm [4]. Another study reported that metal complexes of a tridentate this compound ligand exhibited greater antimicrobial activity against E. coli, B. subtilis, and S. cerevisiae than the ligand alone [1].

Anticancer and Cytotoxic Activity: These complexes can be potent cytotoxic agents. Organotin(IV) complexes of this compound dithiocarbazate Schiff bases demonstrated significant activity across a panel of cancer cell lines, with diphenyltin(IV) compounds showing greater potency than their dimethyltin(IV) counterparts [5]. Cobalt complexes of triazole-based Schiff bases have also shown notable activity against breast cancer (MCF-7) cell lines [2].

Mechanistic Insights: The biological activity often involves multiple mechanisms. Studies suggest that these complexes can interact with DNA via groove binding or intercalation, inhibit key enzymes, and induce apoptosis (programmed cell death) in cancer cells by producing reactive oxygen species (ROS) [3] [5].

The relationship between the structure of an this compound Schiff base metal complex and its potential biological effects involves several key interactions.

Proposed mechanisms of action for this compound Schiff base metal complexes

References

- 1. Synthesis, spectroscopic characterization, DFT calculations ... [sciencedirect.com]

- 2. Recent advances in the synthesis and versatile applications of ... [pubs.rsc.org]

- 3. Synthesis and structural investigation of this compound scaffold ... [sciencedirect.com]

- 4. Synthesis and evaluation of vanillin Schiff bases as ... [nature.com]

- 5. This compound Derived Schiff Bases and Their Organotin(IV ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Vanillin Derived Schiff ... [ui.adsabs.harvard.edu]

o-Vanillin biological activity mechanisms

Quantitative Biological Activity Data

The biological effects of vanillin derivatives are quantifiable across various assays. The following tables summarize key findings on antimicrobial and anticancer activity, as well as enzyme inhibition.

Table 1: Antimicrobial Activity of Vanillin Derivatives (MIC Values) [1]

| Compound | S. aureus (μg/mL) | E. faecalis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |

|---|---|---|---|---|

| Van3 | 31.25 | 62.5 | 125 | 250 |

| Van5 | 62.5 | 62.5 | 250 | 250 |

| Vanillin (from literature) [2] | 1.25 - 2.5 mg/mL (vs. various MDR E. coli and Salmonella) |

Table 2: Anticancer and Enzyme Inhibition Activity [1]

| Compound | Cell Viability (MCF-7 Breast Cancer) | Acetylcholinesterase (AChE) Inhibition |

|---|---|---|

| Van2 | < 40% at 50 μg/mL | - |

| Van1 | - | 50% inhibition at 10 μg/mL |

Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for key experiments cited in the research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) [2] This protocol is used to evaluate the antibacterial activity of a compound.

- Bacterial Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) to the logarithmic growth phase.

- Inoculum Standardization: Dilute the bacterial culture to a concentration of approximately 10^5 CFU/mL.

- Compound Dilution: Serially dilute the vanillin or its derivative two-fold in a suitable solvent like PBS.

- Inoculation: Add 90 μL of the standardized bacterial inoculum to each well of a 96-well plate.

- Treatment: Add 10 μL of each compound dilution to the wells.

- Incubation & Analysis: Incubate the plate at 37°C for 16-18 hours. The MIC value is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Assessment of Anti-inflammatory Activity In Vitro [2] This protocol measures a compound's ability to reduce inflammation in cell models.

- Cell Culture & Stimulation: Use a macrophage cell line like RAW 264.7. Stimulate the cells with bacterial Lipopolysaccharide (LPS) to induce an inflammatory response.

- Compound Treatment: Co-treat the cells with varying concentrations of the test compound (e.g., vanillin).

- Measurement of Markers: After incubation, assess the levels of key inflammatory mediators in the culture supernatant. This is typically done using ELISA kits for cytokines such as Tumor Necrosis Factor α (TNF-α), Interleukin 6 (IL-6), Interleukin 1β (IL-1β), and the anti-inflammatory Interleukin 10 (IL-10).

- Data Analysis: Compare the levels of these mediators in treated cells against LPS-stimulated but untreated controls to determine the compound's anti-inflammatory efficacy.

Creating Diagrams with Graphviz

The following Graphviz diagrams visualize the core mechanisms and experimental workflows. You can use the provided DOT code to generate these diagrams yourself.

Diagram 1: Multi-Target Mechanisms of o-Vanillin

Mechanisms of this compound include antibacterial, anti-inflammatory, antioxidant, and other bioactivities.

Diagram 2: Experimental Workflow for Antibacterial Testing

Standard broth microdilution method workflow for determining the Minimum Inhibitory Concentration of a compound.

Key Mechanisms of Action

The biological activities of this compound and its derivatives are driven by interactions with multiple cellular targets:

- Antibacterial Mechanisms: Vanillin exhibits potent activity against multidrug-resistant bacteria by inhibiting cell division and causing morphological changes in bacterial cells, as observed via scanning electron microscopy [2]. It can also inhibit efflux pump function, reducing biofilm maturity and potentially reversing antibiotic resistance [2].

- Anti-inflammatory & Antioxidant Mechanisms: A significant body of evidence shows that vanillin suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO) [2]. This effect is achieved by inhibiting key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response [2]. Concurrently, it acts as a potent antioxidant by scavenging reactive oxygen species and reducing markers of oxidative stress such as malondialdehyde [2].

- Neurological and Anticancer Mechanisms: Specific vanillin-derived hydrazone compounds show promise in inhibiting acetylcholinesterase, a key target in Alzheimer's disease management, and in reducing viability in breast cancer cell lines [1].

References

Core Antifungal Mechanisms of o-Vanillin

The antifungal activity of o-Vanillin is multifaceted, targeting several critical cellular structures and functions in fungi, with studies primarily conducted on Aspergillus flavus and Cryptococcus neoformans.

The diagram below summarizes the interconnected antifungal mechanisms of this compound.

Overview of this compound's multi-target antifungal mechanism.

Disruption of Cell Membrane and Wall Integrity: this compound damages the structural integrity of fungal cells. It significantly reduces the content of β-1,3-glucan, a key structural component of the fungal cell wall [1]. Concurrently, it attacks the cell membrane by hindering K+ transport across the plasma membrane and disrupting lipid composition [2]. A critical effect is the inhibition of ergosterol biosynthesis; transcriptomic and qPCR analyses show this compound downregulates almost all enzymes in the ergosterol biosynthesis pathway [2] [3]. Ergosterol is the fungal equivalent of cholesterol, and its depletion severely compromises membrane integrity and function.

Induction of Oxidative Stress: this compound provokes a severe oxidative stress response within fungal cells. Treatment leads to the accumulation of intracellular reactive oxygen species (ROS) [2] [3]. This buildup is compounded by the finding that this compound decreases the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [2] [3]. The compound also directly causes mitochondrial dysfunction, which is a major source of ROS, creating a destructive cycle of oxidative damage [4].

Quantitative Data on Antifungal Effects

The table below summarizes key quantitative findings from mechanistic studies on this compound's effects against Aspergillus flavus.

| Target Pathway | Measured Parameter | Observed Effect | Experimental Context |

|---|---|---|---|

| Cell Wall Integrity | β-1,3-glucan content | Significantly reduced in a dose-dependent manner [1] | A. flavus mycelia |

| Cell Membrane & Homeostasis | Ergosterol content | Decreased [2] | A. flavus mycelia |

| Trehalose content | Decreased [2] | A. flavus mycelia | |

| K+ transport across membrane | Hindered [2] | A. flavus mycelia | |

| Glycerol content | Increased, suggesting HOG pathway upregulation [2] | A. flavus mycelia | |

| Oxidative Stress | Intracellular ROS levels | Accumulated [2] [3] | A. flavus mycelia |

| SOD, CAT, GPx activity | Decreased [2] [3] | A. flavus mycelia |

Key Experimental Protocols and Validation

The robust antifungal activity of this compound has been validated using standardized and novel methodologies.

Antifungal Susceptibility Testing (AFST)

Researchers have developed a colorimetric AFST method using alamarBlue to objectively determine the Minimum Inhibitory Concentration (MIC) of antifungal agents. The workflow of this method is illustrated below.

Workflow of the colorimetric alamarBlue method for antifungal susceptibility testing.

This method offers a significant advantage over the traditional CLSI broth microdilution method by providing three objective endpoints for MIC determination: visual color change, optical density, and fluorescence intensity, leading to higher inter-rater agreement [5].

Transcriptomic Analysis

To elucidate the mechanism of action, a powerful approach involves RNA sequencing (RNA-Seq) to analyze global transcriptome changes:

- Procedure: A. flavus or C. neoformans cells are treated with a sub-lethal concentration of this compound (e.g., 125 µg/mL) and incubated for a short period (e.g., 3 hours). Untreated cells serve as the control. Total RNA is extracted, purified, and used to prepare sequencing libraries [4].

- Data Analysis: Quality-filtered reads are mapped to a reference genome. The relative transcript abundance is computed (e.g., using RPKM). Differentially expressed genes (DEGs) are identified by comparing the treated and control groups [2] [4].

- Validation: Genes involved in key pathways like ergosterol biosynthesis, osmotic stress, and oxidative stress response are validated using real-time quantitative PCR (qRT-PCR) [2] [3]. This analysis confirmed the downregulation of ergosterol biosynthetic genes and upregulation of stress response pathways.

Conclusion for Research Applications

Current research establishes this compound as a potent natural antifungal with a multi-target mechanism involving cell membrane disruption, ergosterol biosynthesis inhibition, and oxidative stress induction. Its efficacy in inhibiting fungal growth on food commodities like corn kernels and peanut butter highlights its potential application as a preservative [1] [2] [3].

For researchers, the presented colorimetric AFST method provides a robust and standardized tool for evaluating this compound and other antifungals. Furthermore, transcriptomic analysis serves as a powerful strategy for deconstructing complex mechanisms of action for novel compounds.

References

- 1. - o , a promising Vanillin agent, inhibits Aspergillus flavus by... antifungal [pubmed.ncbi.nlm.nih.gov]

- 2. The antifungal activity of this compound against Aspergillus ... [sciencedirect.com]

- 3. (Open Access) The antifungal activity of o - vanillin against Aspergillus... [scispace.com]

- 4. A Vanillin Derivative Causes Mitochondrial Dysfunction... | PLOS One [journals.plos.org]

- 5. Development and validation of a colorimetric antifungal ... [pmc.ncbi.nlm.nih.gov]

o-Vanillin density functional theory (DFT) studies

Fundamental DFT Studies on o-Vanillin Structure

Density Functional Theory calculations provide essential insights into the molecular structure and properties of this compound (2-hydroxy-3-methoxybenzaldehyde). These foundational studies help researchers understand its reactive characteristics.

| Study Focus | Computational Method | Key Findings |

|---|---|---|

| Molecular Structure & IR Spectra [1] | B3LYP functional, 6-311++G basis set | Identified all conformational isomers; studied the molecule and its oxyanion; conversion to oxyanion decreases carbonyl stretching frequency. |

| Global Reactivity Parameters [2] | B3LYP-D3/6-311G(d,p) level in water solvent | HOMO-LUMO energy gap, molecular electrostatic potential (MESP), and global reactivity parameters (chemical hardness, softness, electronegativity) calculated to explore chemical reactivity. |

Applications of this compound DFT Studies

DFT studies facilitate various advanced applications for this compound, from drug discovery to materials science.

| Application Area | Research Objective | Key DFT Contributions & Findings |

|---|---|---|

| Drug Discovery & Biological Activity | Design antimicrobial Salen-type ligands [2] and identify biological targets [3]. | Geometry optimization; HOMO-LUMO energy gaps; MESP maps; molecular docking simulations to predict binding affinity and interactions with target proteins (e.g., Bacillus subtilis). |

| Cancer Research (Glioma Therapy) | Investigate this compound as an inhibitor of TLR2 signaling in microglia [4]. | In vitro and in situ models show this compound inhibits TLR2-mediated upregulation of MMP9/14; attenuates pro-tumorigenic microglia phenotype. |

| Corrosion Inhibition | Study Vanillin-derived thiosemicarbazone as a corrosion inhibitor for mild steel [5]. | B3LYP/6-311G++(d,p) method used to calculate reactivity descriptors, FMOs, and MESP; determined thione form has higher inhibitory efficiency. |

| Pyrolysis & Bio-Oil Production | Investigate catalytic pyrolysis of vanillin (lignin model) using HZSM-5 [6] | Combined experimental (Py-GC/MS) and DFT to show HZSM-5 increased aromatic hydrocarbons in pyrolysis oil from 1.75% to 9.66%; elucidated reaction pathways. |

Summary of Key Computational Findings

The table below synthesizes crucial quantitative data from various DFT studies for easy comparison and analysis.

| Computed Property | Value / Description | Significance / Implication |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) [2] | Calculated for Salen-type ligands based on this compound. | Directly related to chemical stability and reactivity; a smaller gap generally indicates higher reactivity and better bioactivity. |

| Molecular Electrostatic Potential (MESP) [2] | Surfaces mapped for Salen-type ligands. | Visualizes charge distribution; identifies regions susceptible to nucleophilic (negative) and electrophilic (positive) attacks, guiding interaction studies. |

| Global Reactivity Descriptors [2] [5] | Chemical potential (μ), hardness (η), softness (S), electrophilicity index (ω). | Quantifies overall molecular reactivity; helps predict the potential of molecules as effective corrosion inhibitors or bioactive agents. |

| Adsorption Energy (Eads) [7] | Energy calculated for metalloporphyrins on graphene. | Quantifies the strength of interaction between a molecule and a surface, which is crucial for designing sensors and catalysts. |

Detailed Experimental & Computational Protocols

For researchers aiming to replicate or build upon these studies, here are detailed methodologies for key experiments.

Protocol for DFT Calculations of this compound and Derivatives [1] [2]

- Software & Tools: Gaussian 09 or 16 program package.

- Computational Method: DFT, typically using the B3LYP hybrid functional.

- Basis Set: 6-311G(d,p) or 6-311++G(d,p) for better accuracy on hydrogen atoms.

- Solvent Model: Use the Polarizable Continuum Model (PCM) for calculations in water or other solvents to simulate physiological or experimental conditions [2].

- Key Steps:

- Geometric Optimization: Fully optimize the molecular geometry without constraints.

- Frequency Calculation: Confirm the structure is at an energy minimum (no imaginary frequencies) and obtain thermodynamic corrections.

- Molecular Orbital Analysis: Calculate HOMO and LUMO energies and plots.

- MESP Mapping: Generate electrostatic potential surfaces mapped onto the electron density surface.

- Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study intra- and intermolecular bonding and charge transfer [1].

Protocol for In Silico Molecular Docking and Dynamics [2] [8]

- Objective: To predict the binding interactions and stability of this compound compounds with biological targets.

- Ligand Preparation:

- Draw the 2D structure in ChemDraw or Avogadro.

- Convert to 3D and minimize energy using tools like Avogadro (with MMFF94 force field) or Schrödinger's LigPrep [9].

- Protein Preparation:

- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

- Using Schrödinger Suite or UCSF Chimera, prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules.

- Docking Simulation:

- Use AutoDock Vina or Molegro Virtual Docker (MVD).

- Define a grid box around the active site of the protein.

- Set parameters (e.g., 100 runs, population size 150, maximum energy evaluations 2,500,000) [9].

- Analyze the binding pose with the most favorable (most negative) binding energy.

- Validation:

- Validate the docking protocol by re-docking a known native ligand and calculating the Root Mean Square Deviation (RMSD); an RMSD < 2.0 Å is acceptable [9].

- Molecular Dynamics (MD) Simulation [8]:

- Perform simulations using GROMACS with the AMBER99SB-ILDN force field for the protein and GAFF for the ligand.

- Solvate the system in a TIP3P water model and neutralize it with ions.

- Minimize energy, equilibrate under NVT and NPT ensembles, and run a production MD simulation (e.g., 20-100 ns).

- Analyze results using Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding.

The experimental workflow for combining pyrolysis experiments with DFT calculations to study reaction mechanisms can be visualized as follows:

Experimental and Computational Workflow for Pyrolysis Studies [6]

Future Research Directions

- Advanced Computational Methods: Using higher-level DFT functionals (e.g., ωB97XD) [7] and post-Hartree-Fock methods for more accurate energetics.

- Multi-Scale Modeling: Combining DFT with molecular dynamics to study this compound derivatives in complex biological environments over longer timescales [8].

- High-Throughput Virtual Screening: Leveraging cheminformatic approaches to design and screen large libraries of this compound derivatives for specific therapeutic targets [9].

References

- 1. (PDF) DFT and experimental study on the IR spectra and structure of... [academia.edu]

- 2. Synthesis, spectroscopic investigation, molecular docking... [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Some of its Novel Schiff Bases [longdom.org]

- 4. This compound Attenuates the TLR2 Mediated Tumor-Promoting ... [mdpi.com]

- 5. Hirshfeld, Surface Analysis, Density Functional theory and ... [revues.imist.ma]

- 6. An experimental and density functional theory investigation ... [sciencedirect.com]

- 7. Density Functional Theory (DFT) and Time‐Dependent DFT ... [pmc.ncbi.nlm.nih.gov]

- 8. Bioinformatics and computational chemistry approaches to ... [nature.com]

- 9. Chemoinformatics approach to design and develop vanillin ... [pmc.ncbi.nlm.nih.gov]

o-Vanillin and Schiff Base Complexes in Drug Development

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a key precursor for synthesizing Schiff base ligands, which form complexes with metals that show significant cytotoxic activity [1] [2]. The interest in these complexes, particularly organotin(IV) compounds, stems from their potential as non-platinum chemotherapeutic agents, aiming to overcome the side-effects and resistance associated with traditional platinum-based drugs like cisplatin [1] [3].

The table below summarizes the core quantitative data for representative organotin(IV) compounds derived from this compound Schiff bases [1] [3]:

| Compound General Formula | Coordination Geometry | Key Technique(s) for Structure Elucidation | Cytotoxic Activity (Highlight) |

|---|

| [R₂Sn(L)] (Where L = Schiff base; R = Ph or Me) | Five-coordinate, intermediate between trigonal-bipyramidal and square-pyramidal (C₂NOS geometry) [1] [3]. | Single-crystal X-ray diffraction, Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), IR, UV-Vis, DFT calculations [1] [3]. | Diphenyltin(IV) compounds showed greater potency than Schiff bases or dimethyltin(IV) compounds against various cancer cell lines [1]. |

Experimental Protocol for XRD Analysis

The following workflow outlines the standard methodology for the synthesis, crystallization, and structural analysis of this compound-derived complexes, as described in the research [1] [3]:

Workflow for single-crystal XRD analysis of this compound complexes.

Detailed Methodological Steps

Synthesis & Crystallization:

- Schiff Base Synthesis: The tridentate ONS Schiff base ligands are typically prepared by condensing This compound with amines or hydrazine derivatives (e.g., S-benzyldithiocarbazate) in a 1:1 molar ratio in ethanol, often under reflux [1] [3]. Purity is commonly checked via elemental analysis and spectroscopic methods.

- Metal Complexation: The Schiff base ligand is deprotonated and reacted with organotin(IV) precursors like dimethyltin(IV) dichloride (Me₂SnCl₂) or diphenyltin(IV) dichloride (Ph₂SnCl₂). This is often done under reflux in a dry solvent like toluene or methanol [1] [3].

- Crystal Growth: Single crystals suitable for XRD are obtained through slow evaporation of the reaction solution or a purified sample dissolved in a solvent like chloroform, DMSO, or DMF [1].

Data Collection & Processing:

- A suitable single crystal is mounted on the diffractometer. Data collection is performed at controlled temperatures (e.g., 100 K) using Mo Kα or Cu Kα radiation.

- The raw data frames are processed using software like CrysAlisPro to index the unit cell, integrate reflection intensities, and apply corrections [2].

Structure Solution & Refinement:

- The crystal structure is solved using direct methods with programs like SHELXT [2].

- The initial structural model is refined against all data using full-matrix least-squares methods in programs like SHELXL. This process involves adjusting atomic positions, displacement parameters, and occupancy to minimize the difference between observed and calculated structure factors [1] [2]. The ORTEP program is often used for generating thermal ellipsoid plots for publication [2].

Key Structural Features and Tautomerism

The crystal structure of this compound itself has been determined, showing a planar molecule stabilized by an intramolecular hydrogen bond between the aldehyde oxygen and the phenolic hydrogen [4]. When forming Schiff bases, this compound derivatives can exhibit tautomerism, which plays a crucial role in their coordination behavior [2].

Tautomerism and coordination behavior of this compound Schiff bases.

The structural analysis of these organotin(IV) complexes reveals a consistent five-coordinate geometry around the tin center. The coordination sphere is composed of the three donor atoms from the Schiff base (thiolate-S, phenoxide-O, and imine-N) and two carbon atoms from the organic groups (Me or Ph). This geometry is typically intermediate between trigonal bipyramidal and square pyramidal [1] [3].

Complementary Analytical & Computational Methods

XRD is the definitive technique for determining solid-state structure, but it's often complemented by other methods and computational studies.

Spectroscopic Techniques:

- IR Spectroscopy: Confirms deprotonation and coordination. The disappearance of the v(NH) stretch (~3089 cm⁻¹) and a shift in the v(C=N) azomethine stretch to lower wavenumbers indicate complex formation. The v(C–S) band splitting is evidence of thiolate sulphur coordination [3].

- NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) in solution provides information about the symmetry and coordination environment. The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number and geometry around the tin atom [1] [3].

Computational Chemistry:

- Density Functional Theory (DFT): Used to optimize the molecular geometry, which is then compared with the XRD data to validate the experimental structure. DFT also calculates vibrational frequencies to aid in IR spectral assignments [1] [4] [3].

- Molecular Docking: Employed to study the interaction between the organotin(IV) complexes and biomolecules like DNA. Studies suggest these compounds exhibit strong DNA binding affinity, primarily through groove-binding interactions [1].

Conclusion

References

- 1. - o Derived Schiff Bases and Their Organotin(IV) Compounds... Vanillin [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Structure , tautomerism, spectroscopic and DFT study of... [academia.edu]

- 3. This compound Derived Schiff Bases and Their Organotin(IV ... [pmc.ncbi.nlm.nih.gov]

- 4. DFT and experimental study on the IR spectra ... [sciencedirect.com]

exploring o-Vanillin as a precursor for metal complexes

Coordination Chemistry of o-Vanillin

This compound (2-hydroxy-3-methoxybenzaldehyde) is a versatile multidentate ligand due to its phenolic oxygen, carbonyl oxygen, and methoxy group [1]. It readily forms Schiff bases when condensed with primary amines, creating a robust tridentate O,N,O-donor system ideal for generating stable complexes with transition metals like Cu(II), Co(II), and Ni(II) [1] [2].

The aldehyde group is key for forming the characteristic imine (C=N) bond in Schiff bases [2]. The molecule can exhibit photochromism and thermochromism due to proton transfer between the hydroxyl oxygen and imine nitrogen [1]. This compound Schiff bases can exist in enol-imine or keto-amine tautomeric forms, influencing their coordination behavior [1].

Synthesis Protocols and Experimental Design

Synthesis of this compound Schiff Base Ligand

A novel tridentate Schiff base ligand can be synthesized by condensing 2-amino-4-chlorophenol with this compound [1].

- Reagents: this compound (Sigma-Aldrich, 99%), 2-amino-4-chlorophenol (TCI Chemicals), absolute ethanol [1].

- Procedure: Mix equimolar amounts of this compound and the amine in absolute ethanol. Stir the reaction mixture at ambient temperature for approximately 2 hours. The resulting precipitate can be collected, washed with cold ethanol, and dried [1].

- Typical Yield: ~76% yield [2].

Synthesis of Metal Complexes

The general template method involves reacting the pre-formed Schiff base ligand with metal salts [1].

- Common Metal Salts: Cu(II) chloride dihydrate, Co(II) chloride hexahydrate, Ni(II) chloride hexahydrate (Merck, 97-98%) [1].

- Procedure: Add an ethanolic solution of the metal salt to a stirred ethanolic solution of the Schiff base ligand in a 1:1 molar ratio. Reflux the mixture for 4-5 hours. Colored precipitates of the metal complexes form upon cooling the reaction mixture [1] [2].

The following diagram illustrates the synthesis workflow from starting materials to the final metal complex.

Synthesis workflow for this compound Schiff base metal complexes

Complex Characterization and Key Findings

Comprehensive characterization confirms complex formation and structure.

- Spectroscopy:

- FTIR: Confirm coordination via shifts in azomethine (C=N) peak to lower frequencies and presence of M-O and M-N bonds [1] [2].

- UV-Vis: Determine geometry; distorted octahedral geometry is common for Cu(II), Co(II), Ni(II) complexes [1].

- NMR ( [1]H & C): Characterize ligand structure; signal for azomethine proton typically appears at δ 10.62–11.07 ppm [2].

- Elemental and Thermal Analysis: Confirm composition and complex stability [1] [2].

- Single Crystal vs. Powder XRD: Used when single crystals suitable for SCXRD cannot be obtained to analyze solid-state structure [1].

- Computational Chemistry (DFT): Model optimized geometries, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) to correlate with experimental data [1].

The table below summarizes characterization data for selected this compound complexes.

| Complex Type | Proposed Geometry | Key FTIR Shift (C=N cm⁻¹) | Antimicrobial Activity (Zone of Inhibition / MIC) | Reference |

|---|---|---|---|---|

| Cu(II) Complex | Distorted Octahedral | Shift to lower frequency | Enhanced activity vs. free ligand against E. coli, B. subtilis [1] | [1] |

| Co(II) Complex | Distorted Octahedral | Shift to lower frequency | Enhanced activity vs. free ligand against E. coli, B. subtilis [1] | [1] |

| Ni(II) Complex | Distorted Octahedral | Shift to lower frequency | Enhanced activity vs. free ligand against E. coli, B. subtilis [1] | [1] |

| Zn(II) Complex | Square Planar | Shift to lower frequency | Cytotoxic activity (IC₅₀ ~56 µg/mL in HeLa cells) [2] | [2] |

Biological Applications and Mechanisms

This compound complexes show promise in biomedical applications, primarily as antimicrobial and anticancer agents.

- Antimicrobial Activity: Metal complexes often show enhanced activity compared to free ligands. Studies demonstrate efficacy against Gram-positive (B. subtilis), Gram-negative (E. coli) bacteria, and fungi (S. cerevisiae) [1]. The proposed Overtone Concept and Chelation Theory suggest reduced polarity and enhanced lipophilicity facilitate crossing microbial membranes [1].

- Anticancer Activity: Schiff base metal complexes exhibit cytotoxicity against various cell lines. For example, a Co(II) complex with a triazole-based this compound Schiff base showed significant activity against breast cancer cell line (MCF-7), with some derivatives showing superior activity to ligands [2].

- Direct Biological Action of this compound: Independent of metal complexation, this compound acts as a covalent inhibitor of Toll-like receptor (TLR) signaling. It binds to Lys-210 of the MAL/TIRAP adaptor protein, inhibiting TLR2 signaling, which is relevant for inflammatory conditions [3] [4].

The diagram below illustrates this covalent inhibition mechanism.

This compound inhibits TLR2 signaling by covalent binding

Experimental Workflow and Best Practices

A robust experimental workflow integrates synthesis, characterization, and application testing.

- Purification: Recrystallize ligands and complexes from suitable solvents like ethanol or dichloromethane/hexane mixtures [1].

- Ligand Design: Introduce electron-withdrawing groups (e.g., -Cl) to enhance lipophilicity and biological activity [1].

- Metal Selection: Choose biocompatible metals (Cu, Co, Ni, Zn) involved in enzymatic processes for pharmaceutical applications [1].

- Activity Validation:

- Safety: As this compound's reactive aldehyde can form covalent bonds with proteins, assess specificity and potential off-target effects in biological systems [3].

References

- 1. Synthesis, spectroscopic characterization, DFT calculations ... [sciencedirect.com]

- 2. Recent advances in the synthesis and versatile applications of ... [pubs.rsc.org]

- 3. This compound binds covalently to MAL/TIRAP Lys-210 but ... [pmc.ncbi.nlm.nih.gov]

- 4. 8JZM: The inhibitor of Toll-like receptor signaling this compound ... [rcsb.org]

Application Note: Colorimetric Quantification of Total Triterpenoids

AN-TTP-001 | Validated Methods for Triterpenoid Analysis in Plant Extracts and Natural Products

Introduction and Principle of Analysis

Triterpenoids are a large class of ubiquitous secondary metabolites in plants with significant commercial and pharmacological interest, demonstrating anti-inflammatory, antitumoral, and antiviral properties, among others [1]. Colorimetric assays are popular for the rapid quantification of total triterpenoid content due to their simplicity, cost-effectiveness, and high throughput capability [2] [1].

The fundamental principle of the vanillin-based assay involves a reaction under strongly acidic conditions. The acid acts as an oxidant, dehydrating triterpenoids to form carbocations that subsequently condense with the aldehyde group of vanillin. This reaction produces a highly conjugated colored adduct (typically pink to purple) that can be measured by ultraviolet-visible (UV-Vis) spectrophotometry [2] [3]. The intensity of the color is directly proportional to the concentration of triterpenoids in the sample.

Summary of Quantitative Method Performance

The table below summarizes the performance characteristics of several validated colorimetric methods for triterpenoid quantification, allowing researchers to select an appropriate protocol.

Table 1: Performance Data of Validated Colorimetric Methods for Triterpenoid Quantification

| Method | Reference Standard | Linear Range (μg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelength (nm) | Key Reagents |

|---|---|---|---|---|---|---|---|

| Vanillin-Sulfuric Acid [1] | β-sitosterol | 3.08 - 24.61 | 0.9998 | 0.042 μg/mL | 0.14 μg/mL | 548 | Vanillin, Acetic Acid, Sulfuric Acid |

| Vanillin-Perchloric Acid [2] | Not Specified | - | 0.9959 | 0.782 mg/mL | 2.37 mg/mL | - | Vanillin, Perchloric Acid, Acetic Acid |

| Improved Vanillin-Perchloric Acid [2] | Not Specified | - | 0.9959 | 0.782 mg/mL | 2.37 mg/mL | - | Vanillin, Perchloric Acid, Acetic Acid |

| Microplate Vanillin-Perchloric Acid [4] | Ursolic Acid | 5 - 1000 | - | - | - | 548 | Vanillin, Glacial Acetic Acid, Perchloric Acid |

Detailed Experimental Protocols

3.1. Validated Vanillin-Sulfuric Acid Method for Plant Extracts

This protocol is adapted from a validated method for quantifying total triterpenes in Maytenus ilicifolia and Bauhinia holophylla leaves [1].

Reagents:

- Vanillin solution (50 mg/mL) in acetic acid.

- Concentrated Sulfuric Acid (99.5%).

- Glacial Acetic Acid (99.7%).

- Standard solution: β-sitosterol or ursolic acid in chloroform or ethanol (100 μg/mL).

- Plant extracts dissolved in ethanol (e.g., 1 mg/mL).

Procedure:

- Sample Preparation: Transfer aliquots of standard or sample solution (e.g., 100-800 μL) into test tubes. Evaporate the solvent to dryness in a water bath (e.g., 85°C).

- Color Reaction: To the dry residue, add 250 μL of vanillin solution (50 mg/mL), followed by 500 μL of concentrated sulfuric acid.

- Incubation: Heat the tubes in a water bath at 60 ± 1°C for 30 minutes.

- Quenching & Dilution: Immediately transfer the tubes to an ice bath. Add 2500 μL of glacial acetic acid and mix.

- Equilibration: Keep the solutions under cooling for 20 minutes, then at room temperature for another 20 minutes.

- Measurement: Measure the absorbance of the resulting solution at 548 nm against a reagent blank prepared similarly.

Validation Notes: This method demonstrated high precision (RSD 0.56%-4.98%) and accuracy (recovery 96.63%-113.87%) [1].

3.2. Improved Vanillin-Perchloric Acid Method (Minimized Interference)

This protocol introduces a key modification—adding acid before vanillin—to minimize side reactions and solvent interference, enhancing robustness [2] [5].

Reagents:

- Vanillin in ethanol.

- Perchloric Acid.

- Glacial Acetic Acid.

- Standard and sample solutions.

Procedure:

- Sample Preparation: Place sample/standard aliquots in test tubes and ensure they are free of interfering solvents (evaporation may be required).

- Acid Pre-incubation: First, incubate the analyte solution with perchloric acid at 60°C.

- Vanillin Addition: After the pre-incubation, add the vanillin solution.

- Reaction Quenching: Quench the reaction by adding acetic acid.

- Measurement: Measure the absorbance at the specified wavelength (commonly ~548 nm).

Key Improvement: Isolating the adduct confirmed that the color originates from vanillin polymerizing onto the triterpenoid analyte. This sequence reduces interference, yielding a method with high accuracy, precision (SD 0.072 mg/mL), and a correlation coefficient of 0.9959 [2].

3.3. Microplate-Based Vanillin-Perchloric Acid Protocol

This high-throughput protocol is adapted for 96-well microtiter plates [4].

Reagents:

- Vanillin-glacial acetic acid solution (5% w/v).

- Perchloric acid solution.

- Glacial acetic acid.

- Ursolic acid standard in methanol.

Procedure:

- Plate Setup: Add 10 μL of extract (e.g., 10 mg/mL) or standard to individual wells.

- Reagent Addition: Add 15 μL of vanillin-glacial acetic acid solution, followed by 50 μL of perchloric acid solution.

- Incubation: Incubate the plate for 45 minutes at 60°C.

- Quenching & Dilution: After cooling to room temperature, add 225 μL of glacial acetic acid.

- Measurement: Read the absorbance at 548 nm using a microplate reader. A blank should be prepared using 100% methanol instead of the sample.

The following workflow diagram illustrates the key decision points and steps for the primary methods described above.

Diagram 1: Experimental workflow for colorimetric quantification of triterpenoids.

Critical Considerations for Method Implementation

- Standard Selection: The choice of reference standard (e.g., β-sitosterol, ursolic acid, oleanolic acid) is critical, as it will influence the calculated total triterpenoid content. Results should always be reported as equivalents of the standard used (e.g., mg EβS/g or mg UAE/g) [1] [4].

- Solvent Interference: A major source of error is interference from common extraction solvents. Methanol, acetone, and n-butanol can cause intense darkening of the reaction solution even in the absence of triterpenoids [5]. It is essential to:

- Use the same solvent for standards and blanks as for the sample.

- Incorporate a solvent evaporation step before the color reaction to eliminate this interference [5].

- Robustness: The improved vanillin-perchloric acid method, which involves pre-incubation with acid, has been shown to be robust and less affected by minor changes in reaction conditions [2].

Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| High Blank Absorbance | Solvent interference | Evaporate the extraction solvent and reconstitute in a non-interfering solvent like ethanol or water before analysis [5]. |

| Low Color Intensity/Precipitation | Inadequate mixing after acid addition | Ensure thorough and immediate vortexing after adding strong acids like sulfuric or perchloric acid. |

| Poor Precision | Inconsistent incubation time/temperature | Use a calibrated water bath and strict timer for all samples and standards. |

| Low Sensitivity | Sub-optimal wavelength | Confirm the maximum absorbance wavelength (λmax) for your specific standard and matrix, typically between 538-560 nm [1] [6]. |

References

- 1. Validated spectrophotometric method for quantification of ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Improved and Current Vanillin Based Colorimetric ... [jsr.org]

- 3. Development of a high-speed and ultrasensitive UV/Vis-CM for... [pmc.ncbi.nlm.nih.gov]

- 4. Determination of total triterpenoid content [bio-protocol.org]

- 5. Improving the Vanillin-Sulphuric Acid Method for ... [mdpi.com]

- 6. A colorimetric assay for vanillin detection by... | PLOS One [journals.plos.org]

Applications of o-Vanillin in Organic Synthesis

While not a catalyst itself, o-vanillin's reactive functional groups make it a valuable starting material. The table below summarizes its key applications based on the search results.

| Application Area | Role of this compound | Key Findings / Outputs |

|---|---|---|

| Synthesis of Fluorescent Materials [1] | Building block / Precursor | Used to synthesize solid-state fluorescent compounds (azine F2, azo dye F3) with aggregation-induced emission (AIE) properties; potential for optoelectronic devices [1]. |

| Ligand for Metal Catalysts [2] | Precursor for ligand synthesis | Served as a starting material in a multi-step synthesis to create a heterogeneous copper-acridine complex; this complex acted as a Lewis acid catalyst for azoacridine synthesis [2]. |

| Synthesis of Bio-based Polymers [3] | Monomer | In vanillin (isomer), used in acid-catalyzed polymerization to create a catechol-based redox polymer for lithium-organic battery cathodes [3]. |

Detailed Experimental Protocols

Here are detailed methodologies for key reactions involving this compound, based on the published literature.

Protocol 1: Synthesis of a Fluorescent Azine (F2) from this compound [1]

This protocol describes the synthesis of a symmetrical azine compound that exhibits strong solid-state fluorescence.

- Workflow Diagram

Materials & Equipment

- Chemicals: this compound (≥98%), absolute ethanol, 99% hydrazine hydrate.

- Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, TLC plates, vacuum filtration setup.

Procedure

- Reaction: In a round-bottom flask, dissolve 1.0 gram of this compound in 30 mL of absolute ethanol. While stirring, slowly add a 1.5 molar excess of 99% hydrazine hydrate.

- Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 to 6 hours.

- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

- Isolation: After completion, allow the mixture to cool to room temperature. A solid precipitate will form.

- Purification: Collect the solid via vacuum filtration. Wash the precipitate thoroughly with small portions of cold ethanol to remove impurities.

- Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain the pure azine (F2) as crystalline solid.

Analysis & Notes

- Characterization: Confirm the structure using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

- Photophysics: The solid-state photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy, revealing AIE behavior [1].

Protocol 2: this compound as a Precursor for a Catalyst Ligand [2]

This multi-step protocol outlines how this compound is transformed into part of a ligand system for a heterogeneous copper catalyst.

- Workflow Diagram

Materials & Equipment

- Chemicals: this compound, amino-functionalized mesoporous silica Kit-6, α-methyleneacetophenone, acridine derivative, Copper(I) salt (e.g., CuI), appropriate anhydrous solvents.

- Equipment: Schlenk line for air-sensitive chemistry, vacuum oven, mechanical stirrer, standard glassware.

Procedure

- Immobilization: The first step involves covalently immobilizing this compound onto the surface of amino-functionalized Kit-6 silica. This is typically done by forming an imine linkage (Schiff base) between the aldehyde group of this compound and the amino groups on the solid support.

- Functionalization: The immobilized vanillin derivative is subsequently condensed with α-methyleneacetophenone.

- Ligand Assembly & Metalation: The resulting intermediate is then reacted with an acridine derivative to form the final ligand framework. This ligand is subsequently complexed with Copper(I) ions to create the active catalytic site anchored on the solid support [2].

Application & Notes

- Catalytic Use: The final material, "Kit-6-NH₂@Vanillin@α-methyleneacetophenone@acridine-Cu(I)," is a recoverable Lewis acid catalyst.

- Reaction: It has been successfully applied in the synthesis of azoacridines, demonstrating recyclability over several cycles without a significant loss of activity [2].

Conclusion and Research Outlook

References

Comprehensive Application Notes and Protocols: o-Vanillin Complexes for DNA Cleavage Studies in Anticancer Drug Development

Then, I will now begin writing the main body of the report.

Introduction and Significance

o-Vanillin derivatives and their metal complexes represent an emerging class of compounds with significant potential in anticancer drug development due to their pronounced DNA binding and cleavage capabilities. These complexes leverage the unique redox properties of transition metals, particularly copper, to induce oxidative DNA damage through reactive oxygen species generation. Recent studies demonstrate that structural modifications through coordination chemistry can enhance these biological activities, making them promising candidates for targeted cancer therapies. The chelation of this compound with biologically relevant metals often results in enhanced cytotoxic effects compared to the parent ligands, while maintaining selectivity between cancerous and normal cells.

The therapeutic significance of these compounds lies in their dual functionality—they can interact with DNA through both binding and cleavage mechanisms while simultaneously targeting specific cancer cell pathways. Research has shown that copper(II) complexes derived from this compound exhibit particularly strong DNA affinities with binding constants ranging from 10³ to 10⁵ M⁻¹, indicating substantial potential for pharmaceutical development [1] [2]. Furthermore, their ability to cleave genomic DNA through nuclease activity and induce apoptosis in cancer cell lines positions them as viable alternatives to traditional chemotherapeutic agents with potentially fewer side effects.

Complex Synthesis and Characterization

Synthesis of this compound Schiff Base Ligands

The synthesis of This compound-derived Schiff base ligands typically involves a condensation reaction between this compound and various amines or amino acids. A representative protocol for synthesizing NaLH (2-{(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylbutanoic acid) from this compound and L-valine demonstrates this approach: equimolar quantities of this compound and L-valine are dissolved in methanol and refluxed for 4-6 hours with continuous stirring. The Schiff base formation is monitored by TLC, and the resulting product is purified through recrystallization from ethanol to yield the ligand in pure form [1]. This ligand serves as the primary coordinating agent for metal ions, with the imine nitrogen and phenolic oxygen atoms providing the essential donor atoms for complex formation.

Synthesis of Metal Complexes

Metal complexes are synthesized by reacting the pre-formed Schiff base ligands with appropriate metal salts, often in the presence of coligands such as 1,10-phenanthroline or 2,2'-bipyridyl to modulate their structural and electronic properties. In a documented procedure, the Cu(II) complex with a 2,2'-bipyridyl coligand was prepared by adding an ethanolic solution of the Schiff base ligand to a stirred solution of copper acetate monohydrate in ethanol, followed by the addition of the coligand in a 1:1:1 molar ratio [1]. The reaction mixture is refluxed for 6-8 hours, during which colored complexes precipitate. The crystalline products are filtered, washed thoroughly with ethanol and ether, and dried under vacuum. Elemental analysis typically confirms the composition, with yields generally ranging from 65-80% depending on the specific metal and coligands employed.

Table 1: Characterization Techniques for this compound Complexes

| Technique | Application | Key Information Obtained |

|---|---|---|

| Elemental Analysis | Composition verification | C, H, N percentages confirming complex stoichiometry |

| FTIR Spectroscopy | Structural elucidation | Shifts in C=N and C-O stretches confirming coordination through imine nitrogen and phenolic oxygen |

| UV-Vis Spectroscopy | Electronic properties | d-d transitions, charge transfer bands, and coordination geometry assessment |

| NMR Spectroscopy | Ligand characterization | ^1H and ^13C NMR for ligand structure confirmation (diamagnetic complexes only) |

| Single Crystal XRD | Structural determination | Exact molecular geometry, bond lengths, and coordination sphere |

| Magnetic Susceptibility | Electronic configuration | Metal oxidation state and coordination geometry information |

| Mass Spectrometry | Molecular mass | Molecular ion peaks confirming complex molecular weight |

Structural Characterization Outcomes

Characterization studies reveal diverse coordination geometries for this compound complexes depending on the metal center and coligands employed. Copper(II) complexes typically exhibit square pyramidal or octahedral geometries, as confirmed by single crystal XRD studies [1]. For instance, a recently reported Cu(II) complex with a 2,2'-bipyridyl coligand demonstrated octahedral coordination, while the analogous complex without this coligand adopted a square pyramidal geometry [1]. These structural differences significantly influence the biological activity of the complexes, particularly in their DNA binding affinity and cleavage efficiency. The geometric preferences also affect the redox behavior of the metal centers, which is crucial for the generation of reactive oxygen species responsible for DNA cleavage.

DNA Binding and Cleavage Analysis

DNA Binding Mechanisms

This compound metal complexes interact with DNA through several binding modes, with intercalation being the most prevalent. Electronic perturbation assays using UV-Vis spectroscopy provide evidence for intercalative binding, typically showing significant hypochromism (30-60%) and red shifts (2-5 nm) in the charge transfer bands of the complexes upon addition of calf thymus DNA [2]. These spectral changes indicate strong stacking interactions between the aromatic rings of the complex and the DNA base pairs. The binding constants (Kb) for this compound complexes with DNA generally range from 10³ to 10⁵ M⁻¹, reflecting moderate to strong binding affinities that can be quantified using the Wolfe-Shimmer equation [2]. Competitive binding studies with ethidium bromide further confirm the intercalative binding mode by demonstrating reduced fluorescence upon addition of the complexes, indicating displacement of the DNA-bound fluorophore.

DNA Cleavage Activity

The nuclease activity of this compound complexes represents their most therapeutically relevant property, enabling direct cleavage of DNA strands through oxidative pathways. Gel electrophoresis experiments using supercoiled pUC19 DNA demonstrate that these complexes can efficiently convert Form I (supercoiled) to Form II (nicked) and Form III (linear) DNA in the presence of reducing agents like glutathione or hydrogen peroxide [3]. A particularly striking example shows that a vanillin-based copper(II) complex at just 10 μmol L⁻¹ with H₂O₂ (1 mmol L⁻¹) causes extensive DNA cleavage leading to Form III, while complete conversion to nicked Form II occurs at 40 μmol L⁻¹ with glutathione (10 mmol L⁻¹) [3]. This concentration-dependent cleavage efficiency highlights the potential of these complexes as artificial nucleases.

Table 2: DNA Binding and Cleavage Parameters of Representative this compound Complexes

| Complex | Binding Constant (Kb), M⁻¹ | Cleavage Efficiency | Conditions | Proposed Mechanism |

|---|---|---|---|---|

| [Cu(phen)(van)₂] | 4.2 × 10⁵ [1] | Complete cleavage to Form II at 40 μmol L⁻¹ [3] | With GSH (10 mmol L⁻¹) | Oxidative pathway via superoxide generation |

| Cu(II) with 2,2'-bipyridyl | 2.3 × 10⁵ [1] | Extensive cleavage to Form III at 10 μmol L⁻¹ [3] | With H₂O₂ (1 mmol L⁻¹) | Hydrolytic pathway |

| Co(II) complex [Co(HL)₂] | 8.74 × 10³ [4] | Moderate activity | Physiological conditions | Intercalative binding with partial cleavage |

| Ligand (H₂L) | 1.36 × 10³ [4] | Weak activity | Physiological conditions | Minor groove binding |

Mechanistic Insights

The DNA cleavage mechanisms of this compound complexes primarily involve reactive oxygen species (ROS) generation through metal-centered redox processes. Studies indicate that copper(II) complexes react with cellular reducing agents like glutathione to produce superoxide radicals and other ROS that mediate oxidative DNA damage [3]. This is confirmed through radical scavenging experiments using compounds such as DMSO (hydroxyl radical scavenger), superoxide dismutase (superoxide scavenger), and sodium azide (singlet oxygen scavenger). The specific scavengers that inhibit DNA cleavage help identify the predominant ROS involved. Additional evidence comes from electrochemical studies that reveal the redox potentials of the complexes fall within the biologically accessible range, facilitating electron transfer processes under physiological conditions.

Cytotoxicity and Anticancer Activity

The therapeutic potential of this compound complexes is most evident in their cytotoxicity profiles against various cancer cell lines. These complexes typically demonstrate dose-dependent cytotoxicity with IC₅₀ values in the low micromolar range, indicating potent anticancer activity. Significant findings include Cu(II) complexes derived from this compound and L-valine showing IC₅₀ values of 8 μM, 4.1 μM and 2.8 μM for the ligand, complex 1, and complex 2 (with coligand), respectively, against PANC-1 pancreatic cancer cells [1]. The enhanced activity of the complex with the coligand highlights the importance of auxiliary ligands in modulating biological activity.

Notably, these complexes often maintain selective cytotoxicity toward cancer cells while showing reduced toxicity toward normal cells. For instance, complexes 1 and 2 displayed 80% to 72.84% cell viability of human normal pancreatic cells at various concentrations, despite their potent activity against PANC-1 cancer cells [1]. Similar selectivity was observed for a vanillin-based copper(II) complex against three distinct cell lines: B16–F10 (IC₅₀ = 3.39 ± 0.61 μmol L⁻¹), HUH-7 (IC₅₀ = 4.22 ± 0.31 μmol L⁻¹), and 786-0 (IC₅₀ = 10.38 ± 0.91 μmol L⁻¹) [3]. This therapeutic window is essential for their development as potential anticancer agents with reduced side effects.

The mechanisms of cell death induced by these complexes primarily involve apoptosis, as confirmed by flow cytometry studies showing increased sub-G1 populations—a hallmark of apoptotic cells [1] [3]. Additional cell cycle analyses reveal that effective complexes can arrest cancer cells in specific cell cycle phases, particularly G2/M phase, preventing further proliferation [1]. Molecular docking studies further support these findings by demonstrating strong binding affinities with cancer-relevant targets like EGFR kinase and TRK receptor molecules, with computed binding energies of -10.82 kcal mol⁻¹ and -11.97 kcal mol⁻¹, respectively [1]. These computational predictions provide molecular-level insights into the potential mechanisms of action.

Experimental Protocols and Methodologies

DNA Binding Experiments

UV-Vis Titration for Binding Constant Determination: Prepare a solution of the complex in Tris-HCl buffer (5 mmol L⁻¹, pH 7.2) and record the baseline absorption spectrum. Titrate with increasing concentrations of calf thymus DNA (0-100 μmol L⁻¹) while maintaining a constant complex concentration. Allow equilibrium to reach (5-10 minutes) after each addition before recording the spectrum. Calculate the binding constant (Kb) using the Wolfe-Shimmer equation: [DNA]/(εa-εf) = [DNA]/(εb-εf) + 1/Kb(εb-εf), where [DNA] is the DNA concentration, εa is the apparent extinction coefficient, εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the fully bound complex [2].

Competitive Ethidium Bromide Displacement Assay: Prepare DNA-bound ethidium bromide by mixing CT DNA (50 μmol L⁻¹) with ethidium bromide (5 μmol L⁻¹) in Tris-HCl buffer and incubating for 30 minutes. Titrate with increasing concentrations of the test complex (0-50 μmol L⁻¹) and record fluorescence quenching at an excitation wavelength of 520 nm and emission wavelength of 600 nm. Calculate the apparent binding constant from the slope of the plot of I₀/I versus complex concentration, where I₀ and I are the fluorescence intensities in the absence and presence of the complex, respectively.

DNA Cleavage Assay

Gel Electrophoresis Procedure: Prepare reaction mixtures containing supercoiled pUC19 DNA (0.5 μg) in Tris-HCl buffer (50 mmol L⁻¹, pH 7.2) with varying concentrations of the test complex (0-100 μmol L⁻¹). Add activating agents such as hydrogen peroxide (1 mmol L⁻¹) or glutathione (10 mmol L⁻¹) as required. Incubate the mixtures at 37°C for 1-2 hours. Stop the reactions by adding loading dye (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol). Perform electrophoresis separation on 1% agarose gel in TAE buffer at 50 V for 2-3 hours. Stain the gel with ethidium bromide (0.5 μg mL⁻¹) and visualize under UV light to assess DNA cleavage by monitoring the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms [3].

Reactive Oxygen Species Detection: To identify the cleavage mechanism, include specific scavengers in parallel experiments: DMSO (10 mmol L⁻¹) for hydroxyl radicals, superoxide dismutase (10 units) for superoxide anions, and sodium azide (10 mmol L⁻¹) for singlet oxygen. Compare the cleavage efficiency with and without scavengers to identify the primary reactive species responsible for DNA cleavage.

Cytotoxicity Assessment

MTT Assay Protocol: Seed cancer cells (e.g., PANC-1, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and allow to adhere for 24 hours. Treat with various concentrations of the test complexes (0-100 μmol L⁻¹) for 48-72 hours. Add MTT reagent (0.5 mg mL⁻¹) and incubate for 4 hours to allow formazan crystal formation. Dissolve the crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to untreated controls and determine IC₅₀ values using non-linear regression analysis [1] [3].

Cell Cycle Analysis: After treatment with complexes at their IC₅₀ concentrations for 24 hours, harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight. Treat with RNase A (100 μg mL⁻¹) and stain with propidium iodide (50 μg mL⁻¹). Analyze DNA content using a flow cytometer and determine cell cycle distribution using appropriate software. An increase in the sub-G1 population indicates apoptotic cells, while accumulation in specific phases (G1, S, or G2/M) reveals cell cycle arrest mechanisms [1].

Conclusion and Future Perspectives

This compound complexes represent a promising class of metallodrug candidates with demonstrated capabilities for DNA interaction and cleavage. Their structural versatility allows for fine-tuning of DNA binding affinity and cleavage efficiency through appropriate selection of metal centers and coligands. The consistently observed cytotoxic effects against various cancer cell lines, coupled with their apoptosis-inducing mechanisms, provide a strong foundation for their development as anticancer agents.

Future research should focus on enhancing selectivity through targeted delivery approaches, such as conjugation to cancer-specific antibodies or encapsulation in nanoparticles. Additionally, comprehensive toxicological studies and in vivo efficacy evaluations are essential next steps in the development pipeline. The relationships between complex structures and their DNA cleavage mechanisms revealed in these application notes provide a rational basis for designing improved derivatives with optimized pharmacological profiles for potential clinical translation.

Experimental Workflow and Mechanism Visualization

Experimental Workflow for DNA Interaction Studies

The following diagram illustrates the comprehensive experimental workflow for synthesizing and evaluating this compound complexes:

DNA Cleavage Mechanism Pathway

The following diagram illustrates the proposed mechanism of DNA cleavage by this compound complexes:

References

- 1. Synthesis, characterization, crystal structure, and molecular docking of... [pubs.rsc.org]

- 2. Synthesis, structure information, DNA/BSA binding affinity ... [sciencedirect.com]

- 3. A vanillin-based copper(ii) metal complex with a DNA- ... [pubs.rsc.org]

- 4. Mugla Journal of Science and Technology » Submission » SYNTHESIS... [dergipark.org.tr]

Application Notes: Vanillin in Polymer and Resin Preparation

Vanillin, a bio-based phenolic aldehyde derived from lignin, serves as a versatile monomer for synthesizing sustainable polymers with enhanced properties. Its structure allows for chemical modifications, enabling the creation of materials for coatings, composites, 3D printing, and more [1] [2].

Vanillin-Based Waterborne Polyurethanes (WPUs) for Coatings and Adhesives

Vanillin can be synthesized into a diol chain extender (VAN-OH) featuring dynamic imine bonds, which are incorporated into waterborne polyurethane (WPU) dispersions.

- Enhanced Mechanical Properties: WPUs incorporating VAN-OH exhibit a tensile strength of 12.8 MPa, which is three times greater than standard WPUs (4.3 MPa) [3].

- Self-Healing Capability: Due to dynamic imine bonds, the material can completely mend surface scratches within 30 minutes at 80 °C [3].

- Improved Performance: These WPUs show higher thermal stability, lower water absorption (22.8% vs. 32.2% after 7 days), and superior adhesion to stainless steel (18.17 kgf/cm² vs. 8.23 kgf/cm² for standard WPU) [3].

- Applications: Ideal for producing environmentally friendly protective coatings, advanced adhesives, and flexible elastomers [3].

Vanillin-Derived Epoxy Resins for High-Performance Composites

Diglycidyl ether of vanillyl alcohol (DGEVA), a vanillin-derived epoxy resin, serves as a sustainable alternative to bisphenol-A (BPA) based epoxies in carbon fiber-reinforced composites.

- Superior Mechanical Properties: When cured with 4,4-diaminodiphenyl sulfone (4,4-DDS), DGEVA exhibits a high glass transition temperature (Tg) of 140 °C, a bending stiffness of 3.84 ± 0.02 GPa, and a high fracture toughness of 1.33 ± 0.23 MPa·m¹ᐧ² [4].

- Performance vs. Conventional Epoxy: This system shows up to 38% greater strength, 60% higher stiffness, and 160% higher fracture toughness than BADGE–DDS systems [4].

- Applications: Suitable as a drop-in replacement for BPA-based epoxy resins in demanding structural applications within the aerospace and automotive industries [4].

Vanillin Acrylate Resins for Optical 3D Printing

Vanillin diacrylate (VD) and vanillin dimethacrylate (VDM) are used in photocurable resins for additive manufacturing.

- Tunable Material Properties: Resin composition (photoinitiator amount, presence of dithiol or solvent) allows control over photocuring kinetics and final polymer rigidity [5].

- Antimicrobial Activity: Polymers, especially those based on VD, show significant antibacterial activity against E. coli and S. aureus, and antifungal activity against A. niger and A. terreus [5] [2].

- Performance: Vanillin diacrylate-based polymers possess thermal and mechanical properties comparable to commercial petroleum-derived resins, making them suitable for optical 3D printing techniques like direct laser writing [2].

- Applications: Promising for manufacturing medical devices, food packaging, and various 3D-printed products requiring antimicrobial properties [5].

Detailed Experimental Protocols

Protocol 1: Synthesis of Vanillin Diol (VAN-OH) with Dynamic Imine Bonds [3]

- Objective: To synthesize a bio-based chain extender for self-healing WPU.

- Materials: Vanillin (5 g, 32 mmol), Ethylenediamine (1 g, 16 mmol), Ethanol (5 mL).

- Procedure:

- Dissolve vanillin in ethanol in a 100 mL three-necked flask equipped with a reflux condenser.

- Add ethylenediamine dropwise to the reaction mixture, leading to a yellow precipitate.

- Heat the mixture to 55 °C and reflux with stirring for 8 hours.

- Filter the resulting yellow precipitate and wash it with ethanol and water.

- Dry the product (VAN-OH) under vacuum at 70 °C for 24 hours.

- Note: The expected yield is a yellow powder (5.5 g, 92.62%), with a melting point of 232–233 °C [3].

Protocol 2: Formulation of Self-Healing Waterborne Polyurethane (WPU-VAN-OH) [3]

- Objective: To prepare a self-healing WPU dispersion using VAN-OH.

- Materials: Polytetrahydrofuran (PTHF, Mn = 1000 g/mol, 15 g), Isophorone diisocyanate (IPDI, 6 g), VAN-OH (1.2 g), Dimethylolpropionic acid (DMPA, 1 g), Dibutyltin dilaurate (DBTDL, 20 µL), Triethylamine (TEA), Distilled water.

- Procedure:

- Charge PTHF and IPDI into a 100 mL reactor. Add DBTDL catalyst.

- Heat the mixture to 70 °C under a nitrogen atmosphere and stir mechanically for 4 hours.

- Add DMPA and VAN-OH to the reactor. Stir the mixture at 80 °C until the NCO concentration reaches its theoretical value.

- Cool the resulting NCO-terminated prepolymer to 40 °C.

- Gradually add a mixture of distilled water and TEA (for neutralization) to the reactor with continuous stirring for 1 hour at 40 °C.

- Obtain a milky WPU-VAN-OH dispersion.

Protocol 3: Photocuring of Vanillin Acrylate-Based Resins [5] [2]

- Objective: To prepare cross-linked polymers from vanillin acrylates for 3D printing.

- Materials: Vanillin diacrylate (VD) or Vanillin dimethacrylate (VDM), Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) as photoinitiator, (Optional) 1,3-Benzenedithiol (BDT) as crosslinker, (Optional) Dichloromethane (DCM) as solvent.

- Procedure:

- Resin Preparation: Mix 1 mol of VD or VDM with 1-5 mol% of BAPO photoinitiator. For dual-cure systems, add 0.5 or 1 mol of BDT. A minimal amount of DCM can be added to dissolve solid components if necessary [5].

- Curing: Stir the mixture until homogeneous. Pour into a mold and irradiate with UV/Vis light (250–450 nm wavelength) at an intensity of 310 mW/cm² for 1-4 minutes [2].